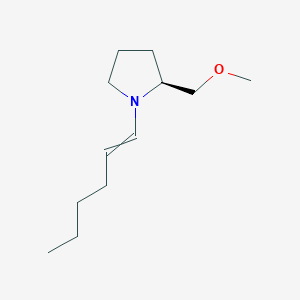
(2S)-1-(Hex-1-en-1-yl)-2-(methoxymethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-1-(Hex-1-en-1-yl)-2-(methoxymethyl)pyrrolidine is a useful research compound. Its molecular formula is C12H23NO and its molecular weight is 197.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2S)-1-(Hex-1-en-1-yl)-2-(methoxymethyl)pyrrolidine is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests it may interact with various biological targets, leading to diverse therapeutic applications. This article reviews the current understanding of its biological activity, including antiviral properties, potential as an analgesic, and other relevant pharmacological effects.
Chemical Structure
The compound can be represented as follows:
Antiviral Properties
Research has indicated that certain pyrrolidine derivatives exhibit antiviral activity. A study focusing on similar compounds found that modifications at the pyrrolidine ring can enhance antiviral efficacy against viruses such as hepatitis C. The mechanism often involves inhibition of viral replication or interference with viral protein synthesis .
Analgesic Activity
Pyrrolidine compounds have been explored for their analgesic properties. For example, derivatives similar to this compound have shown promise in pain management models. In animal studies, certain analogs demonstrated significant analgesic effects comparable to established opioids, albeit with a different mechanism of action that may reduce the risk of addiction associated with traditional opioids .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : Binding to specific receptors involved in pain modulation and viral infection pathways.
- Enzyme Inhibition : Potential inhibition of enzymes critical for viral replication or pain signaling pathways.
- Modulation of Neurotransmitters : Influence on neurotransmitter levels that affect pain perception and immune response.
Case Study 1: Antiviral Activity
A study published in PubMed Central highlighted the synthesis and evaluation of pyrrolidine derivatives against hepatitis C virus (HCV). The findings suggested that specific structural modifications could enhance antiviral potency, indicating a promising avenue for developing new antiviral agents based on this scaffold .
Case Study 2: Analgesic Effects
In a comparative study on analgesic compounds, a derivative similar to this compound was tested in rodent models. Results showed an effective reduction in pain responses with an ED50 value significantly lower than traditional opioid analgesics, suggesting a favorable safety profile .
Data Summary
Properties
CAS No. |
651718-41-1 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
(2S)-1-hex-1-enyl-2-(methoxymethyl)pyrrolidine |
InChI |
InChI=1S/C12H23NO/c1-3-4-5-6-9-13-10-7-8-12(13)11-14-2/h6,9,12H,3-5,7-8,10-11H2,1-2H3/t12-/m0/s1 |
InChI Key |
ZHLUTSVYKCQPSM-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCC=CN1CCC[C@H]1COC |
Canonical SMILES |
CCCCC=CN1CCCC1COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















